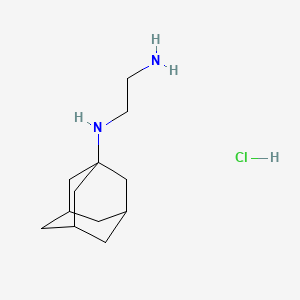

n-(1-Adamantyl)ethylenediamine hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(1-adamantyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2.ClH/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,14H,1-8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVWATLRQUNMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 1 Adamantyl Ethylenediamine Hydrochloride

Established Synthetic Pathways to the Compound

The traditional synthesis of N-(1-Adamantyl)ethylenediamine hydrochloride relies on well-established chemical transformations, primarily involving amination reactions and subsequent salt formation.

A common starting point for the synthesis is the functionalization of the adamantane (B196018) core. One approach involves the use of adamantane itself or a derivative like 1-bromoadamantane (B121549). The Ritter reaction, for instance, can be employed to introduce a nitrogen-containing group. This reaction typically involves the treatment of a suitable adamantane precursor with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid to form an N-substituted acetamide (B32628). acs.orgresearchgate.net This acetamide can then be hydrolyzed to yield the corresponding amine. acs.orgresearchgate.net

Another key strategy is the direct amination of adamantane derivatives. This can be achieved through various methods, including reactions with aminating agents like trichloramine-aluminum chloride. acs.org The choice of the specific amination reaction often depends on the desired substitution pattern and the availability of starting materials.

A crucial intermediate in many synthetic routes is 1-adamantylamine. This can be prepared from 1-bromoadamantane and formamide (B127407), followed by hydrolysis. acs.orgresearchgate.net Once 1-adamantylamine is obtained, it can be reacted with a suitable two-carbon synthon containing a leaving group and a protected amino group to introduce the ethylenediamine (B42938) moiety. Subsequent deprotection yields N-(1-Adamantyl)ethylenediamine.

The table below summarizes some of the key precursor transformations involved in the synthesis.

| Precursor | Reagents | Product | Reaction Type |

| 1-Bromoadamantane | Acetonitrile, Sulfuric Acid | N-(1-Adamantyl)acetamide | Ritter Reaction |

| N-(1-Adamantyl)acetamide | Acid or Base | 1-Adamantylamine | Hydrolysis |

| 1-Bromoadamantane | Formamide, Sulfuric Acid | N-(1-Adamantyl)formamide | Amination |

| N-(1-Adamantyl)formamide | Hydrochloric Acid | 1-Adamantylamine Hydrochloride | Hydrolysis |

| Adamantane | Trichloramine-Aluminum Chloride | 1-Adamantylamine | Amination |

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, N-(1-Adamantyl)ethylenediamine, with hydrochloric acid in a suitable solvent. acs.orgresearchgate.net The resulting hydrochloride salt often precipitates out of the solution and can be collected by filtration.

Purification of the final product is critical to ensure its quality and remove any unreacted starting materials or byproducts. Common purification techniques include recrystallization from an appropriate solvent or solvent mixture. The purity of the compound is often assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comallmpus.com

Development of Novel Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and catalytic enhancements in the synthesis of adamantane derivatives.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of N-(1-Adamantyl)ethylenediamine hydrochloride synthesis, this translates to using less toxic reagents, employing solvent-free reaction conditions, and improving atom economy. rsc.orgresearchgate.net

For instance, research has focused on developing one-pot synthesis procedures that minimize the number of separate reaction and purification steps, thereby reducing solvent waste and energy consumption. researchgate.net The use of multi-component reactions, such as the Biginelli reaction for the synthesis of adamantane-containing dihydropyrimidines, showcases a green approach to creating complex molecules in a single step. rsc.orgnih.gov While not directly for the title compound, these principles are being applied to related adamantane syntheses.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions. For adamantane derivatives, both palladium- and copper-catalyzed amination reactions have been extensively studied. nih.govmdpi.combohrium.com These methods, often referred to as Buchwald-Hartwig or Ullmann-type couplings, allow for the formation of carbon-nitrogen bonds under milder conditions and with greater functional group tolerance compared to traditional methods. nih.govmdpi.combohrium.com

Rhodium-catalyzed C-H amination has also emerged as a powerful tool for the direct functionalization of the adamantane core, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.netthieme-connect.compnas.org The use of copper nanoparticles as a recyclable catalyst in amination reactions is another promising development that aligns with the principles of green chemistry. bohrium.com

The following table highlights some catalytic methods used in the synthesis of adamantane amines.

| Catalyst System | Reaction Type | Substrate | Key Features |

| Palladium(0) / Phosphine Ligands | Buchwald-Hartwig Amination | Halogenated Adamantanes | High efficiency and selectivity. nih.govresearchgate.net |

| Copper(I) / Ligands | Ullmann Condensation | Halogenated Adamantanes | More economical than palladium. mdpi.combohrium.com |

| Rhodium(II) Complexes | C-H Amination | Adamantane | Direct functionalization of C-H bonds. researchgate.netthieme-connect.com |

| Copper Nanoparticles | Amination | Halogenated Adamantanes | Recyclable and environmentally friendly. bohrium.com |

Derivatization Strategies and Analog Synthesis

The adamantane scaffold serves as a versatile platform for the synthesis of a wide array of analogs. Derivatization of N-(1-Adamantyl)ethylenediamine can be achieved by modifying either the ethylenediamine chain or the adamantyl cage itself.

Modification of the amino groups on the ethylenediamine moiety allows for the introduction of various substituents, leading to the creation of libraries of compounds with diverse properties. For example, the terminal amino group can be acylated, alkylated, or reacted with isocyanates to form ureas.

Furthermore, the adamantane core can be functionalized prior to the introduction of the ethylenediamine side chain. This allows for the synthesis of analogs with substituents at different positions on the adamantane cage. For instance, starting with a substituted 1-bromoadamantane allows for the incorporation of that substituent into the final product.

The synthesis of various adamantane-containing amines through palladium-catalyzed amination of dichloroquinolines demonstrates the potential for creating a wide range of derivatives by coupling the adamantane moiety to different heterocyclic systems. nih.govresearchgate.net Similarly, copper-catalyzed N-heteroarylation provides another avenue for synthesizing diverse analogs. mdpi.com The development of new methods for the synthesis of functionalized adamantanes, such as those involving the Biginelli reaction, further expands the possibilities for analog synthesis. rsc.orgnih.gov

Modification of the Ethylenediamine Moiety

One of the primary strategies for synthesizing N-(1-adamantyl)ethylenediamine involves the direct modification of the ethylenediamine molecule. This approach typically utilizes reductive amination or direct alkylation, where ethylenediamine acts as the nucleophile.

Reductive Amination:

Reductive amination is a versatile method for forming carbon-nitrogen bonds and represents a key pathway for synthesizing N-substituted ethylenediamines. This process involves the reaction of a carbonyl compound, in this case, an adamantanone, with ethylenediamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

A pertinent example is the synthesis of di-adamantane amines via the reductive amination of 2-adamantanone (B1666556) with a diamine. In a documented procedure, 2-adamantanone was reacted with ethylenediamine in methanol, followed by reduction with sodium borohydride (B1222165) (NaBH₄), to yield N,N'-di-(2-adamantyl)ethylenediamine. doi.org While this specific synthesis results in a di-substituted product at the 2-position of the adamantane cage, the methodology is directly applicable to the synthesis of the target compound.

To favor the mono-substituted N-(1-adamantyl)ethylenediamine, the reaction stoichiometry can be adjusted. By using a large excess of ethylenediamine relative to 1-adamantanone, the probability of the second amino group of the newly formed product reacting with another molecule of adamantanone is significantly reduced. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced by a hydride reagent like sodium borohydride.

Table 1: Reductive Amination of Adamantanone with Diamines doi.org

| Adamantane Precursor | Diamine | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Adamantanone | Ethylenediamine | NaBH₄ | Methanol | N,N'-di-(2-adamantyl)ethylenediamine | 34% |

| 2-Adamantanone | 1,2-Cyclohexanediamine | NaBH₄ | Methanol | N¹,N²-di(adamantan-2-yl)cyclohexane-1,2-diamine | 58% |

Direct N-Alkylation:

Another approach is the direct alkylation of ethylenediamine with an activated adamantane derivative, such as 1-bromoadamantane. This reaction is a form of nucleophilic substitution where the amino group of ethylenediamine attacks the electrophilic carbon of the adamantyl halide. wikipedia.org A significant challenge in this method is controlling the degree of alkylation. Since ethylenediamine has two primary amine groups, and the resulting product, N-(1-adamantyl)ethylenediamine, still possesses a primary amine, overalkylation can lead to the formation of di- and poly-alkylated byproducts.

To promote selective mono-N-alkylation, reaction conditions must be carefully controlled. Using a large excess of ethylenediamine can statistically favor the formation of the mono-substituted product. Additionally, the choice of solvent and base can influence the selectivity of the reaction. google.comthieme-connect.de For instance, using a cesium-based base in an anhydrous solvent has been shown to enhance selective mono-N-alkylation of primary amines. google.com

Functionalization of the Adamantyl Core

An alternative synthetic strategy begins with the adamantane scaffold, which is then functionalized to introduce the ethylenediamine side chain. This can be achieved through multi-step sequences that build the diamine moiety onto the adamantane ring.

A common starting material for this approach is 1-bromoadamantane, which can be synthesized from adamantane. semanticscholar.org This precursor is amenable to various nucleophilic substitution reactions. One plausible route involves the reaction of 1-bromoadamantane with a protected ethylenediamine derivative, such as N-Boc-ethylenediamine. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, preventing overalkylation. After the adamantyl group is attached, the Boc protecting group can be removed under acidic conditions to yield the final product.

Another pathway involves the conversion of adamantane into 1-aminoadamantane (amantadine). This can be achieved, for example, by reacting 1-bromoadamantane with formamide followed by hydrolysis. nih.gov The resulting primary amine can then be further functionalized. For instance, it can be reacted with a two-carbon electrophile, such as 2-chloroacetonitrile, followed by reduction of the nitrile to an amine. A more direct method involves the reaction of 1-aminoadamantane with a protected aminoacetaldehyde, followed by reductive amination.

The synthesis of 1,2-di-(1-adamantyl)ethylenediamine has been achieved through a multi-step process starting from a protected 2-imidazolidinone core. lookchem.com In this complex synthesis, 1-adamantyl cuprates are used to stereospecifically substitute methoxy (B1213986) groups on the imidazolidinone ring, which is later cleaved to release the diamine. lookchem.com This highlights the use of advanced organometallic reagents for the functionalization and construction of adamantyl-containing diamines.

Table 2: Key Reactions in Adamantane Functionalization

| Adamantane Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-Bromoadamantane | Benzene, InCl₃ (catalyst) | Friedel-Crafts Alkylation | 1-Phenyladamantane | researchgate.net |

| 1-Bromoadamantane | Ammonium (B1175870) bicarbonate | Amination | Amantadine (B194251) (1-Aminoadamantane) | google.com |

| 1-Adamantane-p-toluenesulfonamide | Lithium, Ethylenediamine | Deprotection/Reduction | Adamantamine (1-Aminoadamantane) | cmu.edu |

| Adamantane | AlCl₃, CCl₄ (reflux) | Halogenation | 1,3,5,7-Tetrachloroadamantane | rsc.org |

Ultimately, the choice of synthetic route depends on the availability of starting materials, desired scale, and the need to control stereochemistry or avoid specific byproducts. Both modifying the ethylenediamine moiety and functionalizing the adamantane core offer viable, albeit challenging, pathways to N-(1-Adamantyl)ethylenediamine hydrochloride.

Advanced Structural Elucidation and Conformational Analysis of N 1 Adamantyl Ethylenediamine Hydrochloride

Single-Crystal X-ray Diffraction Studies

In the solid state, the adamantyl cage is expected to adopt its rigid, strain-free diamondoid structure. The ethylenediamine (B42938) chain, upon protonation, will exhibit specific torsion angles. For comparison, a theoretical conformational analysis of ethylenediamine suggests that the gauche conformation is the most stable. researchgate.net In the hydrochloride salt, the protonation of one or both nitrogen atoms will significantly influence the conformation of the ethylenediamine backbone due to electrostatic repulsion and the formation of hydrogen bonds.

The packing of the molecules in the crystal lattice would be governed by a combination of van der Waals forces from the bulky adamantyl groups and a network of hydrogen bonds involving the ammonium (B1175870) group(s) and the chloride counter-ion. Studies on other N-(adamantan-1-yl)amides have shown the formation of supramolecular chains through hydrogen bonding. universalclass.com

Table 1: Expected Crystallographic Parameters for N-(1-Adamantyl)ethylenediamine Hydrochloride (Hypothetical) (Based on data from related structures)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

This table is hypothetical and serves to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

The primary intermolecular interactions stabilizing the crystal structure of N-(1-adamantyl)ethylenediamine hydrochloride would be N-H···Cl hydrogen bonds. Depending on whether the ethylenediamine moiety is singly or doubly protonated, a network of these hydrogen bonds would form, linking the cations and anions. In the case of a monohydrochloride, the unprotonated amine group could also act as a hydrogen bond acceptor.

Spectroscopic Investigations for Dynamic and Solution-State Structures

Spectroscopic methods are essential for determining the structure and dynamic behavior of N-(1-adamantyl)ethylenediamine hydrochloride in solution.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the adamantyl protons typically appear as a set of broad multiplets or singlets in the upfield region (δ 1.5-2.2 ppm). The protons of the ethylenediamine bridge would be expected in the range of δ 2.5-3.5 ppm. The chemical shifts of the protons adjacent to the nitrogen atoms would be sensitive to the protonation state and solvent. In a D₂O solution, the acidic N-H protons would exchange with deuterium (B1214612) and their signal would disappear.

The ¹³C NMR spectrum would show characteristic signals for the adamantyl cage (typically four signals around δ 29, 36, 42, and 53 ppm) and the ethylenediamine carbons. nih.gov The chemical shifts of the ethylenediamine carbons would also be influenced by protonation.

Advanced NMR techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between protons on adjacent carbons in the ethylenediamine chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, aiding in unambiguous assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, helping to determine the preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(1-Adamantyl)ethylenediamine Hydrochloride (Based on data for related compounds in CDCl₃ or D₂O)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Adamantyl-CH₂ | 1.60-1.80 | ~29.0 |

| Adamantyl-CH | ~2.10 | ~36.0 |

| Adamantyl-CH₂ (bridgehead) | 1.90-2.00 | ~41.5 |

| Adamantyl-C (quaternary) | - | ~53.0 |

| N-CH₂-CH₂-N | 2.80-3.50 | 40-50 |

| NH/NH₂/NH₃⁺ | Variable, broad | - |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing intermolecular interactions. The vibrational spectrum of N-(1-adamantyl)ethylenediamine hydrochloride will be dominated by the modes of the adamantyl group and the protonated ethylenediamine moiety.

The adamantyl group exhibits characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and various bending and rocking modes at lower frequencies. Current time information in Bangalore, IN. The key vibrations to analyze would be those associated with the N-H bonds. The N-H stretching vibrations of the ammonium group (NH₃⁺) are expected as a broad band in the region of 3000-3300 cm⁻¹. N-H bending vibrations would appear around 1500-1600 cm⁻¹. These vibrations are sensitive to the strength of the hydrogen bonding interactions in the solid state.

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹) for N-(1-Adamantyl)ethylenediamine Hydrochloride

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3000-3300 | Strong, Broad |

| C-H Stretch (Adamantyl) | 2850-2950 | Strong |

| N-H Bend (Ammonium) | 1500-1600 | Medium |

| C-H Bend (Adamantyl) | ~1450 | Medium |

| C-N Stretch | 1100-1200 | Medium |

Chiroptical Spectroscopy (If applicable to chiral derivatives)

N-(1-Adamantyl)ethylenediamine hydrochloride itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the ethylenediamine bridge, then chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be applicable. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the stereochemistry of a molecule. This would be a crucial technique for determining the absolute configuration of any chiral derivatives.

Computational Chemistry and Theoretical Modeling of N 1 Adamantyl Ethylenediamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and reactivity. For N-(1-Adamantyl)ethylenediamine hydrochloride, these methods can map out electron density, identify reactive sites, and calculate the energies of molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. als-journal.comepfl.chaps.org It is particularly well-suited for studying the electronic properties of complex organic molecules. In the context of adamantane (B196018) derivatives and related diamine compounds, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.comnih.gov

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net For analogous compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025), FMO analysis reveals how the electronic properties and reactivity are influenced by the molecule's structure. researchgate.net DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution. researchgate.net These maps use a color spectrum where red indicates electron-rich regions (potential nucleophilic or proton acceptor sites) and blue indicates electron-deficient regions (potential electrophilic or proton donor sites), thereby identifying the most probable sites for intermolecular interactions. researchgate.net

Table 1: Representative Data from DFT Analysis of Analogous Amine Compounds

| Computational Method | Parameter | Typical Finding | Significance |

| DFT/B3LYP | HOMO-LUMO Gap (ΔE) | ~4-5 eV | Indicates high kinetic stability and low reactivity. researchgate.net |

| DFT/B3LYP | Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen atoms | Identifies nitrogen lone pairs as primary sites for hydrogen bonding and protonation. researchgate.net |

| DFT/NBO | Donor-Acceptor Interactions | Delocalization from lone pairs to antibonding orbitals | Stabilizes the molecular structure. researchgate.net |

This table is generated based on findings for analogous compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride and is intended to be representative.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. nih.gov

Benchmarking studies on molecules containing fragments similar to N-(1-Adamantyl)ethylenediamine hydrochloride, such as adamantyl and piperidine (B6355638) groups, have shown that high-level methods like DLPNO-CCSD(T) provide reference-quality conformational energies. nih.gov The accuracy of various methods is often compared against these high-level calculations, with MP2 generally showing a lower mean error than DFT (B3LYP) for conformational energies. nih.gov For the parent structure, 1,2-ethylenediamine dihydrochloride, ab initio molecular orbital calculations have been successfully used to create a detailed model of the solid-state structure, including the influence of surrounding chloride counterions, which is crucial for accurately predicting vibrational spectra.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. This technique is invaluable for exploring the vast conformational space of a flexible molecule like N-(1-Adamantyl)ethylenediamine hydrochloride, revealing its preferred shapes and how they are influenced by the environment. nih.gov

The ethylenediamine (B42938) linker in N-(1-Adamantyl)ethylenediamine hydrochloride allows for rotation around its central C-C bond, leading to different spatial arrangements known as conformers. Theoretical conformational analyses, typically performed using DFT in the gas phase, can identify the stable conformers (energy minima) and the energy barriers between them. mdpi.com For similar diamine cations, the staggered conformations, such as anti and gauche, are found to be energy minima, while eclipsed conformations represent energy maxima. mdpi.com

The presence of a solvent or the constraints of a crystal lattice can significantly alter these preferences. researchgate.net While gas-phase calculations reveal the intrinsic conformational tendencies, simulations in a solvent box (e.g., water) are required to understand the molecule's behavior in a more biologically or chemically relevant environment. The bulky and hydrophobic adamantyl group is expected to heavily influence the molecule's folding and interaction with solvent molecules. The study of conformational isomerism is crucial as different conformers can exhibit distinct physical, chemical, and biological properties. osti.gov

The adamantane cage is well-known for its ability to act as a guest moiety in supramolecular chemistry, forming stable inclusion complexes with various host molecules. mdpi.comrsc.org Its rigid, symmetrical, and lipophilic nature makes it an ideal fit for the hydrophobic cavity of macrocycles like cyclodextrins and cucurbiturils. mdpi.comrsc.org

Molecular dynamics simulations can model these host-guest interactions with high fidelity. The primary driving force for the complexation of the adamantyl group with β-cyclodextrin, for instance, is the displacement of high-energy water molecules from the host's cavity, a classic hydrophobic effect. rsc.org This interaction is highly specific and results in stable 1:1 inclusion complexes, with typical association constants ranging from 10³ to 10⁵ M⁻¹. rsc.org The orientation of the adamantyl unit is critical for effective binding, and computational studies on related structures show that the adamantane moiety is often positioned to be sterically free for host-guest interactions. mdpi.com These strong, non-covalent interactions are foundational for applications in drug delivery and the construction of self-assembling polymeric networks. rsc.orgresearchgate.net

Table 2: Key Features of Adamantane-Cyclodextrin Host-Guest Interactions

| Feature | Description | Reference |

| Host Molecule | Typically β-cyclodextrin, whose cavity size is a good match for the adamantane cage. | rsc.org |

| Driving Force | Primarily hydrophobic interactions and the release of water molecules from the host cavity. | rsc.org |

| Stoichiometry | Forms stable 1:1 inclusion complexes. | rsc.org |

| Association Constant (Ka) | Typically in the range of 10³–10⁵ M⁻¹. | rsc.org |

| Application | Used in supramolecular assemblies, drug delivery systems, and self-healing materials. | researchgate.netnih.gov |

Prediction of Spectroscopic Parameters and Validation Studies

A powerful application of computational chemistry is the prediction of spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. rsc.org By calculating these spectra from first principles, researchers can aid in the interpretation of experimental results, assign vibrational modes to specific atomic motions, and validate the accuracy of the computational model itself.

For adamantane-containing compounds and related amine salts, DFT and ab initio methods have proven highly effective in predicting vibrational frequencies. nih.gov A common practice is to calculate the harmonic frequencies and then apply a scaling factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. For example, in a detailed study of 1,2-ethylenediamine dihydrochloride, ab initio calculations were essential for distinguishing between symmetric and antisymmetric vibrational modes and for assigning the complex spectral features arising from the NH3+ and CH2 groups.

Similarly, comparisons between calculated and experimental UV-Vis spectra for adamantane derivatives have been performed using time-dependent DFT (TD-DFT), allowing for the assignment of electronic transitions between molecular orbitals. acs.org Discrepancies between calculated (often gas-phase) and experimental (often solid-state or solution) spectra can themselves be informative, highlighting the influence of intermolecular interactions, such as hydrogen bonding, in the experimental environment. als-journal.com

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Amine Salt

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FTIR) | Assignment |

| δ(NH₃)⁺ symmetric | ~1500 | 1501 | Bending of the ammonium (B1175870) group |

| δ(NH₃)⁺ asymmetric | ~1605 | 1601, 1610 | Bending of the ammonium group |

| ν(C-H) symmetric | ~2810 | 2807 | Stretching of methylene (B1212753) groups |

| ν(N-H)⁺ | ~2915 | 2913 | Stretching of the ammonium group |

Data based on the study of 1,2-ethylenediamine dihydrochloride and is representative of the validation process.

Mechanistic Investigations of Reactions Involving N 1 Adamantyl Ethylenediamine Hydrochloride

Elucidation of Reaction Pathways as a Reactant or Intermediate

Understanding the reaction pathways of N-(1-Adamantyl)ethylenediamine hydrochloride is crucial for its application in synthesis. Mechanistic studies aim to map the step-by-step transformation of reactants into products, often involving the identification of transient intermediates and transition states.

While specific kinetic studies detailing the transformation rates of N-(1-Adamantyl)ethylenediamine hydrochloride as a reactant are not extensively documented in publicly available literature, the principles of kinetic analysis can be applied to predict its behavior. Kinetic studies measure reaction rates under various conditions (e.g., concentration, temperature, solvent) to derive a rate law. This rate law provides empirical evidence for the molecularity of the rate-determining step.

For a hypothetical transformation, such as the alkylation of the primary amine, a kinetic study would reveal whether the reaction follows, for example, an SN2 mechanism (second-order kinetics, dependent on both substrate and nucleophile concentration) or an SN1 mechanism (first-order kinetics, dependent only on the substrate). Given the presence of two amine groups with different steric environments—the secondary amine is directly attached to the bulky adamantyl group—kinetic analysis could quantify the relative nucleophilicity of each nitrogen atom. For instance, in reactions like the synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane (B121549), reaction conditions are carefully controlled to drive the transformation to completion. acs.org

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms or molecular fragments throughout a chemical transformation. nih.govnih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can monitor the fate of the labeled portion of the molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govgoogle.com

No specific isotopic labeling studies have been published for N-(1-Adamantyl)ethylenediamine hydrochloride. However, this methodology could be applied to investigate its reaction mechanisms. For example:

Deuterium (B1214612) Labeling: Replacing the protons on the ethylenediamine (B42938) backbone with deuterium could help determine bond-breaking and bond-forming steps in elimination or rearrangement reactions by observing kinetic isotope effects.

¹³C Labeling: Incorporating ¹³C into the adamantyl cage or the ethylenediamine chain would allow for tracking these fragments in complex reactions, confirming whether the adamantyl moiety remains intact or if the ethylenediamine linker is cleaved.

¹⁵N Labeling: Using ¹⁵N in the amine groups would be invaluable for studying reactions involving these nitrogen centers, such as amide formation or its role in catalysis, distinguishing their pathways from other nitrogen sources in the reaction mixture.

Studies on related adamantane (B196018) derivatives have successfully used isotopic labeling to probe steric effects and reaction pathways, demonstrating the utility of this approach. researchgate.net

Role as a Ligand in Coordination Chemistry

The ethylenediamine portion of N-(1-Adamantyl)ethylenediamine hydrochloride contains two nitrogen atoms with lone pairs of electrons, making it a classic bidentate ligand capable of coordinating to metal ions. wikipedia.org The presence of the adamantyl group introduces significant steric bulk, which influences the coordination geometry, stability, and reactivity of the resulting metal complexes. ontosight.ai

Ethylenediamine (en) is a archetypal chelating ligand that forms a stable five-membered ring with a metal center. wikipedia.org N-(1-Adamantyl)ethylenediamine is expected to coordinate in a similar bidentate fashion through its two nitrogen atoms. However, the large adamantyl substituent sterically hinders the secondary amine, which can affect the geometry and coordination number of the final complex.

The coordination behavior can be influenced by several factors:

Metal Ion Size: Smaller metal ions may accommodate the bulky ligand differently than larger ones. nih.govacs.org

Reaction Conditions: The solvent and counter-ions can play a role in the final coordinated structure. nih.gov

While specific complex structures with N-(1-Adamantyl)ethylenediamine are not widely reported, comparisons with analogous ligands like N-(1-Naphthyl)ethylenediamine suggest it will act as a bidentate ligand, though potentially with weaker or distorted coordination at the sterically encumbered nitrogen. wikipedia.org The formation of metal complexes with ligands containing an ethylenediamine backbone is a well-established area of interest for applications in catalysis and materials science. ontosight.aigoogle.comiiarjournals.org

| Ligand | Typical Coordination Mode | Chelate Ring Size | Key Structural Features | Potential Metal Complexes |

|---|---|---|---|---|

| Ethylenediamine | Bidentate (N,N') | 5-membered | Flexible, minimal steric hindrance. | Forms stable octahedral [M(en)₃]ⁿ⁺ and square planar [M(en)₂]ⁿ⁺ complexes. wikipedia.org |

| N-(1-Adamantyl)ethylenediamine | Bidentate (N,N') | 5-membered | Bulky adamantyl group on one nitrogen introduces significant steric hindrance. | Likely to form [M(ligand)₂]ⁿ⁺ or mixed-ligand complexes; steric bulk may favor lower coordination numbers. |

| N-(1-Naphthyl)ethylenediamine | Bidentate (N,N') | 5-membered | Planar naphthyl group introduces steric effects and electronic delocalization, weakening the coordination of the naphthyl-bound nitrogen. wikipedia.org | Forms complexes such as (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II). wikipedia.org |

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com The mechanism of this process can generally be classified as dissociative (D), associative (A), or interchange (I). libretexts.orglibretexts.org

Dissociative (D) Mechanism: This is a two-step process where the departing ligand leaves first, forming a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. The rate is primarily dependent on the bond strength of the leaving ligand and not the identity or concentration of the incoming ligand. slideserve.com Given the steric bulk of the adamantyl group on N-(1-Adamantyl)ethylenediamine, a dissociative pathway is often favored for its complexes, as the bulk would sterically inhibit the approach of an incoming ligand required for an associative pathway. slideserve.com

Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs. This mechanism is more common for complexes that are not sterically crowded, such as square planar complexes. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. It can have more associative (Iₐ) or dissociative (Iₔ) character depending on the relative importance of bond-making versus bond-breaking in the transition state. libretexts.org

The specific mechanism for a complex containing N-(1-Adamantyl)ethylenediamine would be determined by factors such as the metal center, the other ligands present, and the reaction conditions. Kinetic studies on ligand exchange reactions are essential to experimentally determine the operative mechanism.

| Mechanism | Key Step | Intermediate | Influence of Incoming Ligand | Predicted Relevance for Ad-en Complexes |

|---|---|---|---|---|

| Dissociative (D) | M-L bond breaking | Lower coordination number | Rate is largely independent of incoming ligand's nature or concentration. slideserve.com | High. The steric bulk of the adamantyl group would favor dissociation of a ligand to relieve steric strain. |

| Associative (A) | M-Y bond making | Higher coordination number | Rate is dependent on the incoming ligand's nature and concentration. libretexts.org | Low. The adamantyl group would sterically hinder the formation of a higher-coordination intermediate. |

| Interchange (I) | Concerted bond making/breaking | Transition state (no stable intermediate) | Variable dependence, classified as Iₐ or Iₔ. libretexts.org | Possible, likely with dissociative character (Iₔ) due to steric factors. |

Applications of N 1 Adamantyl Ethylenediamine Hydrochloride in Chemical Science

Role in Catalysis

The presence of the adamantyl group significantly influences the steric and electronic environment around the nitrogen atoms of the ethylenediamine (B42938) backbone, making N-(1-adamantyl)ethylenediamine and its derivatives attractive for catalytic applications. These compounds can act as ligands for metal centers, influencing the activity, selectivity, and stability of the resulting catalysts.

N-(1-Adamantyl)ethylenediamine serves as a valuable precursor for the synthesis of both homogeneous and heterogeneous catalysts. In homogeneous catalysis, it can be readily incorporated into metal complexes, where the adamantyl group can provide steric bulk that influences the coordination sphere of the metal, potentially leading to enhanced catalytic performance. google.com For instance, adamantyl-containing ligands have been shown to be superior in certain palladium-catalyzed coupling reactions, achieving high yields where other catalysts are less effective. google.com The thermal stability conferred by the adamantane (B196018) cage can also contribute to the robustness of these homogeneous catalysts. ontosight.ai

In the realm of heterogeneous catalysis, N-(1-adamantyl)ethylenediamine can be immobilized on solid supports. This "heterogenization" of a homogeneous catalyst combines the high selectivity and activity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. uclouvain.bemdpi.com For example, adamantyl-containing ligands can be anchored to polymers or silica (B1680970) surfaces, creating robust and reusable catalytic materials. The selective hydrogenation of oximes to amines is a key transformation where heterogeneous catalysts are employed, and adamantyl-based structures have been explored in related synthetic routes. mdpi.com

Below is a table summarizing the types of catalytic systems where adamantyl-containing diamine precursors are utilized:

| Catalyst Type | Description | Advantages | Relevant Reactions |

| Homogeneous | Metal complexes with adamantyl-diamine ligands dissolved in the reaction medium. uclouvain.be | High activity and selectivity, well-defined active sites. mdpi.com | Cross-coupling reactions, hydrogenations. google.comnih.gov |

| Heterogeneous | Adamantyl-diamine ligands immobilized on a solid support. uclouvain.be | Ease of separation, catalyst recyclability, enhanced stability. mdpi.com | Selective hydrogenations, industrial processes. uclouvain.bemdpi.com |

The chiral variants of N-(1-adamantyl)ethylenediamine and related structures are of significant interest as ligands in asymmetric catalysis. The rigid and well-defined structure of the adamantyl group can create a specific chiral environment around a metal center, enabling the enantioselective synthesis of chiral molecules. researchgate.netrsc.org For example, chiral ligands derived from (1S)-1-(adamantan-1-yl)ethane-1,2-diamine have been synthesized and investigated for their catalytic activity in asymmetric synthesis. researchgate.net

Chiral N-1-adamantyl-N-cinnamylaniline type ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation of indoles, achieving high enantioselectivities (up to 98% ee). rsc.org The steric hindrance provided by the adamantyl group plays a crucial role in controlling the stereochemical outcome of the reaction. The development of such ligands is a continuous area of research, with the aim of creating highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. mdpi.comacs.orgacs.org

The following table highlights the application of adamantyl-containing chiral ligands in asymmetric catalysis:

| Asymmetric Reaction | Catalyst System | Enantioselectivity (ee) |

| Allylic Alkylation of Indoles | Palladium / N-1-adamantyl-N-cinnamylaniline derivatives | up to 98% rsc.org |

| Henry Reaction | Copper(II) / (1R,2R)-N-1-alkyl, N-2-(4-chlorobenzyl)cyclohexane-1,2-diamines | up to 96% researchgate.net |

Building Block in Organic Synthesis

The distinct structural features of N-(1-adamantyl)ethylenediamine hydrochloride make it a valuable building block for the construction of more complex molecular entities. cymitquimica.comtcichemicals.comtcichemicals.com The primary and secondary amine functionalities provide reactive sites for further elaboration, while the adamantyl group introduces a rigid, lipophilic, and three-dimensional element into the target molecule.

N-(1-Adamantyl)ethylenediamine can be readily incorporated into a wide range of complex molecular architectures. ontosight.airesearchgate.net Its diamine functionality allows for the formation of amides, imines, and other nitrogen-containing linkages, providing a versatile handle for synthetic chemists. The adamantane unit, with its diamondoid structure, can serve as a rigid scaffold to control the spatial arrangement of other functional groups within a molecule. semanticscholar.orgmdpi.com This is particularly useful in the design of molecules with specific shapes and functionalities, such as enzyme inhibitors or receptor ligands in medicinal chemistry. The synthesis of various adamantane derivatives, including those with diamine functionalities, has been a subject of interest for creating novel bioactive compounds. researchgate.net

A significant application of N-(1-adamantyl)ethylenediamine and similar diamines is in the synthesis of macrocycles and supramolecular scaffolds. nih.govmdpi.com Macrocycles, large cyclic molecules, are of great interest in host-guest chemistry, sensing, and materials science. mdpi.comresearchgate.netwhiterose.ac.uk The reaction of diamines with dialdehydes or other bifunctional electrophiles can lead to the formation of macrocyclic imines, which can be further reduced to the corresponding cyclic polyamines. mdpi.com

The adamantyl group plays a crucial role in these structures by influencing their solubility, aggregation behavior, and ability to form inclusion complexes. The rigid nature of the adamantyl moiety can pre-organize the macrocyclic structure, enhancing its binding affinity and selectivity for specific guest molecules. dokumen.pubiranchembook.ir This has led to the development of adamantane-containing macrocycles as receptors for ions and neutral molecules.

The table below provides examples of macrocyclic structures synthesized using diamine building blocks:

| Macrocycle Type | Synthetic Strategy | Key Features | Potential Applications |

| Polyimine Macrocycles | [n+n] condensation of diamines and dialdehydes. mdpi.com | Tunable ring size, potential for post-synthesis modification. | Catalysis, sensing. researchgate.net |

| Polyamide Macrocycles | Reaction of diamines with diacyl chlorides. mdpi.com | Rigid structures, hydrogen bonding capabilities. | Anion recognition. researchgate.net |

| Macrocycles with Dithiocarbamates | Two-step reaction involving diamines and chloroacetylated diamides. nih.gov | Tunable functional groups and ring size, potential druggable nature. | Biomedical and material sciences. nih.gov |

Advanced Materials Science Applications

The incorporation of N-(1-adamantyl)ethylenediamine and its derivatives into polymers and other materials can lead to the development of advanced materials with unique properties. ontosight.airesearchgate.net The adamantane group's rigidity and thermal stability can enhance the mechanical and thermal properties of polymers. ontosight.ai Furthermore, the ability of the adamantyl group to form strong inclusion complexes with cyclodextrins is a cornerstone of supramolecular materials chemistry. researchgate.net

This host-guest interaction can be used to create self-healing materials, drug delivery systems, and responsive surfaces. For example, polymers functionalized with adamantyl groups can be non-covalently crosslinked using cyclodextrin-containing polymers, resulting in materials that can repair themselves upon damage. In the context of N-(1-adamantyl)ethylenediamine, its diamine functionality allows for its covalent incorporation into polymer backbones or as pendant groups, providing sites for further functionalization or for influencing the material's properties through hydrogen bonding and metal coordination. The supramolecular interactions involving adamantyl groups are key to designing functional and dynamic materials. researchgate.netresearchgate.netresearchgate.net

Integration into Polymer Architectures

The incorporation of adamantane moieties into polymer backbones or as side chains is a well-established strategy to enhance the thermal and mechanical properties of the resulting materials. The diamine functionality of N-(1-adamantyl)ethylenediamine allows it to act as a monomer in polymerization reactions, such as polycondensation, to form polymers like polyamides and polyimides.

The rigid and bulky nature of the adamantane group introduces significant steric hindrance, which restricts the mobility of polymer chains. This inhibition of chain packing leads to several desirable properties. For instance, polymers containing adamantane units typically exhibit high glass transition temperatures (Tg), indicating that they retain their structural integrity and hardness at elevated temperatures. bwise.krpsu.edu This makes them suitable for high-performance applications where thermal stability is crucial. A series of polyimides prepared from an adamantane-based dietheramine, for example, displayed glass-transition temperatures between 248 and 308 °C and decomposition temperatures for 10% weight loss all occurred above 500 °C in both air and nitrogen atmospheres. acs.org

Furthermore, the introduction of the bulky adamantane group can disrupt the regular packing of polymer chains, which can decrease crystallinity and, in turn, improve the solubility of otherwise intractable polymers in common organic solvents. psu.eduacs.org This enhanced solubility is advantageous for processing and fabricating polymer films and fibers. For example, most polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane were found to be soluble in N-methyl-2-pyrrolidinone (NMP), with several also dissolving in other organic solvents. acs.org

Recent research has also explored the use of rigid, twisted adamantane diamine monomers in interfacial polymerization to create high-performance membranes for organic solvent nanofiltration (OSN). researchgate.net The unique structure of these monomers helps in forming a polyamide film with a disordered, twisted pore structure and a larger free volume, which is beneficial for separation processes. researchgate.net

The following table summarizes the properties of various polymers synthesized using adamantane-based diamine monomers, illustrating the impact of the adamantyl group.

| Polymer Type | Adamantane-based Monomer | Key Properties | Reference |

| Polyamides | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) | High Tg (>350 °C), excellent thermal resistance (degradation > 450 °C) | bwise.kr |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Amorphous, Tg: 248-308 °C, Td10 > 500 °C, good solubility | acs.org |

| Polyimides | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) | High Tg (>350 °C), excellent thermal resistance (degradation > 450 °C) | bwise.kr |

| Polyamides | Rigid twisted adamantane diamine | Forms films with larger free volume for OSN membranes | researchgate.net |

Table 1: Properties of Polymers Incorporating Adamantane Diamine Monomers

Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The precise geometry and functional groups of N-(1-adamantyl)ethylenediamine hydrochloride make it a promising candidate as a ligand or linker in the construction of Metal-Organic Frameworks (MOFs) and as a monomer for Covalent Organic Frameworks (COFs). ontosight.aibldpharm.com MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming porous structures with exceptionally high surface areas. wikipedia.org COFs are a similar class of porous polymers, but are made entirely from light elements linked by strong covalent bonds. google.com

The adamantane core of N-(1-adamantyl)ethylenediamine can act as a rigid node or strut, contributing to the formation of a robust and stable framework. The ability of its ethylenediamine moiety to chelate metal ions makes it a suitable ligand for MOF synthesis. Research on the related compound N,N'-Bis(1-adamantyl)ethylenediamine has highlighted its potential in forming stable complexes with metal ions, a key requirement for MOF construction. ontosight.ai While specific literature detailing the use of N-(1-adamantyl)ethylenediamine hydrochloride in MOF synthesis is emerging, chemical suppliers categorize it as a "MOF Ligand" and an "Organic monomer of COF," indicating its intended use in these fields. bldpharm.com

The ethylenediamine portion of the molecule is particularly significant. Post-synthetic modification of existing MOFs by grafting ethylenediamine (ED) onto the metal centers has been shown to significantly enhance their properties. For example, grafting ED onto a Cr-based MOF, MIL-101, was found to dramatically increase its catalytic activity for Knoevenagel condensation reactions. wikipedia.org Similarly, loading ethylenediamine into a manganese-based MOF enhanced its carbon dioxide sorption capacity and improved its stability against moisture. cardiff.ac.uknih.gov This suggests that MOFs constructed directly from an ethylenediamine-containing linker like N-(1-adamantyl)ethylenediamine could possess inherent basic sites and improved functionality without the need for post-synthetic modification.

The combination of the bulky, hydrophobic adamantane group and the functional amine groups can lead to MOFs and COFs with unique properties, such as hierarchical porosity and chemical stability. The adamantane unit helps in creating robust, non-interpenetrated frameworks with well-defined pores. ontosight.ai

The table below outlines examples of adamantane-based ligands and the characteristics of the MOFs they form, providing insight into the potential role of N-(1-adamantyl)ethylenediamine hydrochloride.

| Adamantane-based Ligand | Metal Ion | Resulting Framework Characteristics | Reference |

| N,N'-Bis(1-adamantyl)ethylenediamine | (Candidate) | Potential for stable complex formation | ontosight.ai |

| 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane | Cu(II) | Platinum sulfide (B99878) (PtS) topology | ontosight.ai |

| Ethylenediamine (grafted onto MIL-101(Cr)) | Cr(III) | Increased catalytic activity, acts as a base catalyst | wikipedia.org |

| Ethylenediamine (loaded into Mn-DOBDC MOF) | Mn(II) | Enhanced CO2 sorption and water stability | cardiff.ac.uknih.gov |

Table 2: Adamantane-based Ligands and their Application in MOFs

Advanced Analytical Methodologies for N 1 Adamantyl Ethylenediamine Hydrochloride

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for separating N-(1-Adamantyl)ethylenediamine hydrochloride from impurities that may arise during synthesis or degradation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for purity assessment and the analysis of complex mixtures. researchgate.netosti.govbldpharm.comasiapharmaceutics.info

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile compounds like N-(1-Adamantyl)ethylenediamine hydrochloride. Method development focuses on optimizing the separation of the main compound from any related substances.

Column and Stationary Phase : Reversed-phase (RP) HPLC is commonly employed. A C18 column is a typical choice, providing effective separation based on the hydrophobicity of the adamantyl moiety. researchgate.net For compounds with basic amine groups, special "low silanol (B1196071) activity" columns can prevent peak tailing and improve resolution. sielc.com

Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com The pH of the aqueous phase is a critical parameter; for amine-containing compounds, a slightly acidic mobile phase (e.g., using phosphoric acid or formic acid) can ensure consistent protonation and good peak shape. researchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to resolve impurities with a wide range of polarities. researchgate.net

Detection : Ultraviolet (UV) detection is standard, typically performed at a low wavelength (e.g., ~220 nm) where the molecule absorbs light, even without a strong chromophore. researchgate.net For higher sensitivity and specificity, a Mass Spectrometer (MS) can be used as a detector (LC-MS).

A typical, though generalized, HPLC method for a related compound is detailed below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18, Reverse Phase | researchgate.net |

| Mobile Phase | A: pH 3 ortho-phosphoric acid buffer B: Methanol | researchgate.net | | Elution | Gradient | researchgate.net | | Detector | UV at 220 nm | researchgate.net | | Derivatization | Pre-column with 1-naphthyl isothiocyanate for enhanced UV activity | researchgate.net |

Gas Chromatography (GC) is highly effective for analyzing volatile and thermally stable compounds. While N-(1-Adamantyl)ethylenediamine hydrochloride itself is a salt and not directly suitable for GC, it can be analyzed after conversion to a more volatile form (the free base) or through derivatization. asiapharmaceutics.inforesearchgate.net GC is particularly useful for identifying volatile impurities or related substances from the synthesis process. thermofisher.com

Sample Preparation : The hydrochloride salt can be converted to its free base, N-(1-Adamantyl)ethylenediamine, which is more volatile. Alternatively, derivatization of the amine groups can increase volatility and improve chromatographic performance. nih.gov For instance, ethylenediamine (B42938) can be derivatized with phthalaldehyde to form a product suitable for GC-MS analysis. nih.gov

Column and Conditions : A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS, is often used. nih.gov The analysis involves a temperature-programmed oven to ensure the separation of compounds with different boiling points. horizonepublishing.com

Detection : A Flame Ionization Detector (FID) provides a robust and universally responsive signal for organic compounds. vitas.no For definitive identification, a Mass Spectrometer (MS) detector is preferred (GC-MS), as it provides structural information in addition to retention time. sysydz.netgoogle.com The purity of the free base form, N-(1-Adamantyl)ethylenediamine, has been reported to be determined by GC. tcichemicals.com

Table 2: Typical GC Method Parameters for Amine Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temp. | 250 °C | thermofisher.com |

| Oven Program | Temperature gradient (e.g., 50°C to 200°C) | thermofisher.com |

| Detector | Mass Spectrometer (MS) | nih.gov |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the definitive structural confirmation of N-(1-Adamantyl)ethylenediamine hydrochloride and the identification of unknown impurities. sterlingpharmasolutions.com It provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments. sterlingpharmasolutions.commdpi.com

Understanding the fragmentation pattern of a molecule under mass spectrometric conditions is key to confirming its structure. acdlabs.com In mass spectrometry, the molecular ion (the intact molecule with a charge) is induced to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments serves as a molecular fingerprint.

For N-(1-Adamantyl)ethylenediamine, fragmentation would likely occur at several key points:

The Adamantane (B196018) Cage : The adamantane structure is relatively stable, but can fragment under energetic conditions. A characteristic fragment ion for adamantane-containing structures is often observed at m/z 135, corresponding to the adamantyl cation [C10H15]+. doi.org

The Ethylenediamine Linker : The bond between the adamantyl group and the nitrogen atom (C-N bond) is a likely point of cleavage. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a nitrogen atom, is a common fragmentation pathway for amines and would lead to specific fragment ions. libretexts.org Cleavage can also occur within the ethylenediamine chain itself.

The study of deuterated analogs can be instrumental in confirming these fragmentation pathways. core.ac.uk By observing how the mass of fragments shifts with isotopic labeling, the specific atoms lost in each fragmentation step can be identified. core.ac.uk

Table 3: Predicted Key Fragments in the Mass Spectrum of N-(1-Adamantyl)ethylenediamine

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway | Reference |

|---|---|---|---|

| 194 | [C12H22N2]+• | Molecular Ion (free base) | tcichemicals.com |

| 135 | [C10H15]+ | Cleavage of C-N bond, loss of ethylenediamine radical | doi.org |

| 58 | [C2H6N2]+• | Cleavage of C-N bond, loss of adamantyl radical | General Amine Fragmentation |

| 44 | [C2H6N]+ | Alpha-cleavage within ethylenediamine chain | libretexts.org |

Compound-Specific Isotope Analysis (CSIA) by Isotope Ratio Mass Spectrometry (IRMS) is an advanced technique that measures the precise ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a molecule. osti.govntu.ac.uk These ratios can provide information about the synthetic pathway used to create the compound, as different synthetic routes or starting material sources can result in slight variations in the final isotopic signature. osti.gov For quality control and authentication, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) can be employed, where the compound is first separated by GC and then combusted to gases (CO₂, N₂) whose isotopic ratios are measured by the IRMS. osti.gov Adamantane itself has been used as a quality control standard in GC-C-IRMS analysis. osti.gov This technique can be a powerful tool for forensic analysis or for tracking the origin of a specific batch of material.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for comprehensive chemical analysis. asiapharmaceutics.inforesearchgate.netactascientific.com They provide separation of complex mixtures and detailed structural information simultaneously. biomedres.us

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is arguably the most powerful technique for analyzing compounds like N-(1-Adamantyl)ethylenediamine hydrochloride. HPLC separates the parent compound from its non-volatile impurities, and the mass spectrometer provides mass and structural information for each separated peak. asiapharmaceutics.info This is crucial for identifying unknown impurities, especially in stability studies or for profiling complex reaction mixtures. sterlingpharmasolutions.commdpi.com Tandem mass spectrometry (LC-MS/MS) can further enhance identification by selecting a specific ion from the first MS stage and fragmenting it to obtain a second-generation fragment spectrum, which is highly specific to the molecule's structure. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : As mentioned earlier, GC-MS is ideal for analyzing volatile components. asiapharmaceutics.infosysydz.net It combines the high separation efficiency of capillary GC with the identification power of MS. actascientific.com This technique would be used to identify and quantify any volatile starting materials, by-products, or degradation products that might be present in a sample of N-(1-Adamantyl)ethylenediamine hydrochloride. thermofisher.com High-resolution GC-MS systems, such as GC-Orbitrap, offer exceptional accuracy for impurity identification even in complex matrices. thermofisher.com

The combination of these advanced analytical methods provides a complete picture of the chemical identity and purity of N-(1-Adamantyl)ethylenediamine hydrochloride, ensuring its quality and consistency.

LC-MS for Trace Analysis in Environmental or Industrial Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for the trace analysis of polar, non-volatile compounds like N-(1-Adamantyl)ethylenediamine hydrochloride. Its high sensitivity and selectivity make it particularly suitable for detecting minute quantities of the compound in complex environmental or industrial matrices, such as wastewater and process streams. researchgate.netnih.gov The combination of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information allows for confident identification and quantification, even at very low concentrations. asiapharmaceutics.infogoogle.com

The general approach for analyzing adamantane derivatives in aqueous samples involves several key steps. Sample preparation may include filtration to remove particulate matter, followed by a pre-concentration step like solid-phase extraction (SPE) to isolate and enrich the analyte. nih.gov The choice of chromatographic conditions is critical for separating the target analyte from matrix interferences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for adamantane derivatives, often using C8 or C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. researchgate.net

Detection by tandem mass spectrometry (MS/MS) offers enhanced specificity. ajrconline.org In this mode, the precursor ion corresponding to the protonated molecule of N-(1-Adamantyl)ethylenediamine is selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode significantly reduces background noise and improves detection limits. researchgate.net While specific LC-MS/MS methods for N-(1-Adamantyl)ethylenediamine hydrochloride are not extensively documented in public literature, methods for structurally similar compounds like amantadine (B194251) can be adapted. For instance, an LC-MS/MS method for amantadine in serum achieved a detection limit of 20 µg/L, demonstrating the sensitivity of the technique. researchgate.net Another study on various micropollutants in wastewater reported detection limits in the nanogram per liter (ng/L) range for many compounds, highlighting the potential for ultra-trace analysis. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Analysis of Related Adamantane Amines

| Parameter | Condition | Source |

|---|---|---|

| Analyte | Amantadine (1-adamantylamine) | researchgate.net |

| Chromatography | Reversed-Phase HPLC | researchgate.net |

| Column | Phenomenex Luna C8(2) (100 x 2.0 mm; 3-µm) | researchgate.net |

| Mobile Phase | Isocratic water/acetonitrile (60/40 v/v) with 5 g/L formic acid | researchgate.net |

| Flow Rate | 0.2 mL/min | researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| MS Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| Ion Transition | m/z 152.0 → 135.1 | researchgate.net |

| Limit of Detection | 20 µg/L (in serum) | researchgate.net |

This table presents data for a structurally related compound and serves as a guideline for developing a method for N-(1-Adamantyl)ethylenediamine hydrochloride.

GC-IR/NMR for Structural Confirmation in Complex Chemical Mixtures

While LC-MS is excellent for quantification, unequivocal structural confirmation, especially in the presence of isomers or in complex chemical mixtures, often requires the complementary information provided by vibrational and nuclear magnetic resonance spectroscopy. Hyphenated techniques such as Gas Chromatography-Infrared Spectroscopy (GC-IR) and Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) are powerful tools for this purpose. ajrconline.orgnumberanalytics.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of GC with the structure-specific detection of Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net As components elute from the GC column, they pass through a light-pipe where their infrared spectrum is recorded "on the fly". mdpi.com This provides a unique vibrational fingerprint for each compound, offering rich information about its functional groups. For N-(1-Adamantyl)ethylenediamine hydrochloride, GC-IR would be expected to show characteristic absorptions for N-H stretching and bending vibrations of the amine and hydrochloride salt, C-H stretching of the adamantyl cage, and C-N stretching. This technique is particularly valuable for distinguishing between isomers, which may produce identical mass spectra but will have distinct IR spectra. clhc.nl The identification of hydrocarbons and biomarkers in petroleum products has been successfully demonstrated using GC-FTIR, showcasing its utility in analyzing complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for complete structure elucidation of organic molecules. researchgate.net The ¹H and ¹³C NMR spectra of adamantane itself are relatively simple due to its high symmetry. wikipedia.org However, for a substituted derivative like N-(1-Adamantyl)ethylenediamine hydrochloride, the spectra become more complex and informative, allowing for the precise assignment of each proton and carbon atom in the molecule. researchgate.netbibliotekanauki.pl Two-dimensional (2D) NMR techniques are often instrumental in assigning all signals, especially in cases of overlapping resonances which are common in cage-like structures. researchgate.net While direct GC-NMR hyphenation is less common than LC-NMR due to technical challenges, the principle remains a powerful approach for separating and identifying components of a mixture. asiapharmaceutics.infoajrconline.org More frequently, fractions from a GC separation are collected and analyzed offline by high-field NMR to confirm the structure of unknown components or impurities.

The combination of these techniques provides orthogonal data (mass-to-charge ratio from MS, functional group information from IR, and atomic connectivity from NMR), leading to an unambiguous confirmation of the chemical structure of N-(1-Adamantyl)ethylenediamine hydrochloride in even the most complex chemical mixtures.

Table 2: Key Spectroscopic Data for Adamantane Skeleton

| Technique | Nucleus/Region | Typical Chemical Shifts/Features | Source |

|---|---|---|---|

| ¹³C NMR | Bridgehead (CH) | δ ≈ 28.5 ppm | wikipedia.org |

| Methylene (B1212753) (CH₂) | δ ≈ 37.9 ppm | wikipedia.org | |

| ¹H NMR | Bridgehead (CH) | δ ≈ 1.87 ppm | wikipedia.org |

| Methylene (CH₂) | δ ≈ 1.76 ppm | wikipedia.org | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 136 | wikipedia.org |

This table provides reference data for the unsubstituted adamantane core. The addition of the ethylenediamine hydrochloride substituent will cause predictable shifts in these values, which are used for structural confirmation.

Future Directions and Emerging Research Avenues for N 1 Adamantyl Ethylenediamine Hydrochloride

Integration with Novel Chemical Methodologies

The role of N-(1-Adamantyl)ethylenediamine hydrochloride as a foundational building block in synthesis is a primary area for future exploration. The distinct reactivity of its primary and secondary amine groups allows for its use in constructing a diverse array of more complex molecules.

Combinatorial Chemistry and Library Synthesis: The compound is an ideal candidate for use in dynamic combinatorial chemistry (DCC). acs.orguni-muenchen.de By reacting it with a variety of aldehydes, ketones, or other electrophiles, vast libraries of novel compounds, such as N-acylhydrazones or other derivatives, can be generated. acs.org This high-throughput approach can accelerate the discovery of new molecules with specific biological or material properties. The adamantane (B196018) moiety serves as a "lipophilic bullet," a feature known to enhance the pharmacological activity of many compounds. nih.gov

Synthesis of Novel Heterocycles and Macrocycles: The diamine functionality is a gateway to a wide range of heterocyclic systems. Future research could focus on its use in multi-component reactions, such as the Biginelli reaction, to produce novel dihydropyrimidines with potential therapeutic applications. rsc.orgnih.govresearchgate.net Furthermore, its structure is suitable for designing and synthesizing macrocycles, such as serine-based cyclodepsipeptides, which have shown potential as ion transporters. acs.org

Development of Advanced Derivatives: Drawing inspiration from the success of other adamantane-containing drugs like SQ109 (an ethylenediamine (B42938) derivative), a significant future direction is the synthesis of new derivatives of N-(1-Adamantyl)ethylenediamine hydrochloride. nih.govacs.orgiiarjournals.org Research could focus on creating novel isothioureas, carbothioamides, or phthalimidines, which have demonstrated potential as antimicrobial and anticancer agents. nih.govacs.orgnih.gov

Table 1: Potential Novel Methodologies Involving N-(1-Adamantyl)ethylenediamine Hydrochloride

| Methodology | Potential Application | Rationale |

|---|---|---|

| Dynamic Combinatorial Chemistry | High-throughput screening for drug discovery | Efficient generation of large, diverse molecular libraries. acs.orguni-muenchen.de |

| Multi-Component Reactions | Synthesis of complex heterocycles | Adamantane group can enhance biological activity of resulting compounds. nih.govrsc.org |

| Macrocycle Synthesis | Creation of ionophores or host-guest systems | The diamine linker is a flexible component for building large ring structures. acs.org |

| Derivatization Strategies | Development of new therapeutic agents | Building on the success of structurally similar compounds like SQ109. nih.goviiarjournals.org |

Exploration of Untapped Reactivity Profiles

While the amine groups are the most apparent reactive sites, the full reactivity profile of N-(1-Adamantyl)ethylenediamine hydrochloride remains largely untapped. Future studies can delve into less conventional reactions to unlock new functionalities and applications.

Coordination Chemistry: Ethylenediamine is a well-established bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. wikipedia.orgwikipedia.org The introduction of the bulky adamantyl group in N-(1-Adamantyl)ethylenediamine hydrochloride could lead to metal complexes with unique steric and electronic properties. These complexes could be investigated for catalytic activity, as imaging agents, or for applications in materials science, such as in the formation of metal-organic frameworks (MOFs). ontosight.ai

Supramolecular Chemistry and Self-Assembly: The adamantane cage is a valuable building block for creating self-assembling nanostructures due to its rigidity and defined geometry. aps.org Research could explore how N-(1-Adamantyl)ethylenediamine hydrochloride, through hydrogen bonding and other non-covalent interactions, can form ordered supramolecular assemblies, hydrogels, or liquid crystals.

Polymer Chemistry: Diamines are fundamental monomers in the synthesis of polymers like polyamides and polyimides. specialchem.comasm.orgmdpi.combohrium.com N-(1-Adamantyl)ethylenediamine hydrochloride could be used as a specialty monomer to impart unique properties to polymers, such as increased thermal stability, enhanced mechanical strength, and modified solubility, due to the rigid adamantane structure.

Interdisciplinary Research Perspectives (e.g., sustainable chemistry, green synthesis)

Aligning chemical synthesis with the principles of green and sustainable chemistry is a critical goal for modern science. Future research on N-(1-Adamantyl)ethylenediamine hydrochloride should prioritize the development of environmentally benign processes.

Green Synthetic Routes: Current industrial syntheses of related compounds often rely on harsh reagents and conditions. acs.org A key research avenue is the development of greener synthetic pathways. This includes employing solvent-free reaction conditions, using microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing eco-friendly catalysts. rsc.orguitm.edu.my For instance, the Biginelli reaction to create adamantane-containing derivatives has been successfully performed under solvent-free conditions. nih.govresearchgate.net

Bio-based Feedstocks: A long-term goal in sustainable chemistry is the transition from petroleum-based feedstocks to renewable resources. asm.orgmdpi.com While challenging, future research could investigate the possibility of producing adamantane or ethylenediamine moieties from biological sources, significantly reducing the environmental footprint of the final compound. asm.orgbohrium.com

Atom Economy and Catalysis: Research should focus on synthetic methods that maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product. This involves designing catalytic cycles that minimize waste and can be recycled and reused, moving away from stoichiometric reagents.

Table 2: Application of Green Chemistry Principles to N-(1-Adamantyl)ethylenediamine Hydrochloride Synthesis